molecular formula C22H19ClN4O3 B11197595 N-(2-chlorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

N-(2-chlorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

Cat. No.: B11197595
M. Wt: 422.9 g/mol
InChI Key: UDYWOOIADGTERZ-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline ring, an oxadiazole ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE typically involves multiple steps, including the formation of the quinoline and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2-chlorophenyl acetic acid, followed by its reaction with suitable reagents to form the quinoline ring. The oxadiazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency. The specific conditions, such as temperature, pressure, and solvent choice, would be tailored to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could result in a variety of derivatives with different substituents on the chlorophenyl ring .

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is unique due to its combination of a quinoline ring, an oxadiazole ring, and a chlorophenyl group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide

InChI

InChI=1S/C22H19ClN4O3/c1-13(2)21-25-22(30-26-21)15-11-20(29)27(18-10-6-3-7-14(15)18)12-19(28)24-17-9-5-4-8-16(17)23/h3-11,13H,12H2,1-2H3,(H,24,28)

InChI Key

UDYWOOIADGTERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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